3-methoxy-N-(pyridin-2-yl)-N-(thiophen-2-ylmethyl)benzamide
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Overview
Description
3-methoxy-N-(pyridin-2-yl)-N-(thiophen-2-ylmethyl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a methoxy group attached to the benzene ring, a pyridin-2-yl group, and a thiophen-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-(pyridin-2-yl)-N-(thiophen-2-ylmethyl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-methoxybenzoic acid with thionyl chloride to form 3-methoxybenzoyl chloride. This intermediate is then reacted with pyridin-2-ylamine to form 3-methoxy-N-(pyridin-2-yl)benzamide.
Introduction of the Thiophen-2-ylmethyl Group: The thiophen-2-ylmethyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the 3-methoxy-N-(pyridin-2-yl)benzamide with thiophen-2-ylmethyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-(pyridin-2-yl)-N-(thiophen-2-ylmethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group.
Reduction: The benzamide group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and alkyl halides.
Major Products Formed
Oxidation: Formation of 3-hydroxy-N-(pyridin-2-yl)-N-(thiophen-2-ylmethyl)benzamide.
Reduction: Formation of 3-methoxy-N-(pyridin-2-yl)-N-(thiophen-2-ylmethyl)aniline.
Substitution: Formation of 3-chloro-N-(pyridin-2-yl)-N-(thiophen-2-ylmethyl)benzamide.
Scientific Research Applications
3-methoxy-N-(pyridin-2-yl)-N-(thiophen-2-ylmethyl)benzamide has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-methoxy-N-(pyridin-2-yl)-N-(thiophen-2-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-methoxy-N-(pyridin-2-yl)benzamide: Lacks the thiophen-2-ylmethyl group.
N-(pyridin-2-yl)-N-(thiophen-2-ylmethyl)benzamide: Lacks the methoxy group.
3-methoxy-N-(thiophen-2-ylmethyl)benzamide: Lacks the pyridin-2-yl group.
Uniqueness
3-methoxy-N-(pyridin-2-yl)-N-(thiophen-2-ylmethyl)benzamide is unique due to the presence of all three functional groups (methoxy, pyridin-2-yl, and thiophen-2-ylmethyl) in its structure. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C18H16N2O2S |
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Molecular Weight |
324.4 g/mol |
IUPAC Name |
3-methoxy-N-pyridin-2-yl-N-(thiophen-2-ylmethyl)benzamide |
InChI |
InChI=1S/C18H16N2O2S/c1-22-15-7-4-6-14(12-15)18(21)20(13-16-8-5-11-23-16)17-9-2-3-10-19-17/h2-12H,13H2,1H3 |
InChI Key |
MCNBHZLUABFDEN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N(CC2=CC=CS2)C3=CC=CC=N3 |
Origin of Product |
United States |
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